molecular formula C6H4N2OS2 B1591307 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 31895-77-9

2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B1591307
CAS RN: 31895-77-9
M. Wt: 184.2 g/mol
InChI Key: SZDUJHZOLZGLMV-UHFFFAOYSA-N
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Description

“2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of “2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” can be represented by the formula C4H5N3OS . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A clean, green, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

Scientific Research Applications

Antitumor Activity

2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one and its derivatives have been investigated for antitumor activity. Studies show that some synthesized compounds display potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Notable compounds include derivatives that were nearly as active as doxorubicin, while others exhibited marked growth inhibition (Hafez & El-Gazzar, 2017).

Synthesis of Heterocyclic Derivatives

There have been significant efforts in synthesizing various heterocyclic derivatives of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. This includes creating thieno[3,2-d]pyrimidin-4-ones and their N- and S-alkyl derivatives. These derivatives have potential in various scientific research applications, including medicinal chemistry (Shestakov et al., 2014).

Antimalarial Potential

Explorations into the potential antimalarial applications of derivatives of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have been conducted. In particular, studies focusing on dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one structures have highlighted their suitability for biological tests in antimalarial research (Mustière, Vanelle, & Primas, 2021).

Quantum Chemical Calculations

Quantum chemical studies have been carried out on derivatives of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These studies aim to understand the molecular properties and potential applications of these compounds in scientific research. Quantum chemical features such as HOMO, LUMO, energy gap, and other values have been calculated and analyzed, providing insights into the properties of these compounds (Kökbudak et al., 2020).

Antimicrobial and Antioxidant Activities

Various derivatives of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds have shown promising results, indicating potential applications in developing new antimicrobial and antioxidant agents (Litvinchuk et al., 2021).

properties

IUPAC Name

2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDUJHZOLZGLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588048
Record name 2-Sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

CAS RN

31895-77-9
Record name 2-Sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HN Hafez, AR El-Gazzar - Acta Pharmaceutica, 2017 - hrcak.srce.hr
3-Methyl-6-phenyl-2-thioxo-2, 3-dihydro-thieno [3, 2-d] pyrimidin-4 (1H)-one (2), on treatment with phosphorous oxychoride, affored 4-chloro-3-methyl-6-phenyl-thieno [3, 2-d] pyrimidine…
Number of citations: 7 hrcak.srce.hr
K Kawai, Y Endo, T Asano, S Amano… - Journal of Medicinal …, 2014 - ACS Publications
The discovery of a new series of potent phosphodiesterase 7 (PDE7) inhibitors is described. Novel thieno[3,2-d]pyrimidin-4(3H)-one hit compounds were identified from our chemical …
Number of citations: 23 pubs.acs.org
A Perdicaro, G Granata, A Marrazzo… - Synthetic …, 2008 - Taylor & Francis
Thio‐aryl methane sulfonamide derivatives of 4‐quinazolinone and thieno[2,3‐d]pyrimidin‐4‐one were synthesized using powdery copper/copper(I) iodide as catalyst; their structural …
Number of citations: 9 www.tandfonline.com
QH Dai, QB Liao, NY Huang, MG Liu - Advanced Materials …, 2013 - Trans Tech Publ
The title compounds 2-lactosylthio-3-alkyl/alkoxythieno [3,2-pyrimidin-4(3H)-ones 5 were synthesized after the alcoholysis reaction of protected 2-lactosylthio-3-alkyl/alkoxythieno [3,2-…
Number of citations: 0 www.scientific.net
AY Hassan, EM Husseiny - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
In an attempt to establish novel candidate with promising anticancer activity, two derivatives of (benzo[d]thiazol‐2‐yl)thiophene backbone 1 and 14 were synthesized, and they further …
Number of citations: 14 onlinelibrary.wiley.com
IMM Othman, ZM Alamshany, NY Tashkandi… - Journal of Molecular …, 2022 - Elsevier
This context deals with the design and synthesis of a new set of derivatives containing thiazole, thiophene, and thieno[2,3-d]pyrimidine motifs 3-13 starting with 2-((2-methoxyphenyl)…
Number of citations: 6 www.sciencedirect.com
JE Park, H Lee, P Oliva, K Kirsch, B Kim… - ACS Pharmacology & …, 2023 - ACS Publications
Polo-like kinase 1 (Plk1), a mitotic kinase whose activity is widely upregulated in various human cancers, is considered an attractive target for anticancer drug discovery. Aside from the …
Number of citations: 1 pubs.acs.org
M Kücükdisli, H Bel-Abed, D Cirillo… - Journal of Medicinal …, 2023 - ACS Publications
Class II phosphoinositide-3-kinases (PI3Ks) play central roles in cell signaling, division, migration, and survival. Despite evidence that all PI3K class II isoforms serve unique cellular …
Number of citations: 4 pubs.acs.org
YH Song, HY Son - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
A series of novel 1‐phenylthieno[1,2,4]triazolo[4,3‐a]pyrimidin‐5(4H)‐one derivatives 5 and 6 were synthesized by oxidative cyclization of thienopyrimidinonyl hydrazones using …
Number of citations: 17 onlinelibrary.wiley.com
AS Shestakov, MA Prezent, VG Kartsev, KS Shikhaliev - Eur Chem Bull, 2014
Number of citations: 4

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